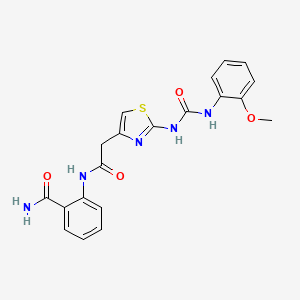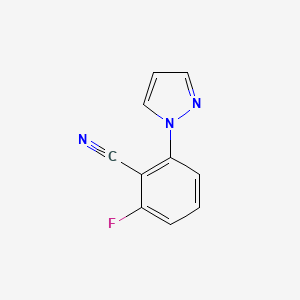
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan derivatives, such as the one you’re asking about, are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furan derivatives often involves reactions such as hydroarylation, which is the addition of a hydrogen atom and an aryl group to a multiple bond . This process often occurs under superelectrophilic activation conditions in neat triflic acid .Molecular Structure Analysis
Furan derivatives typically have a planar structure due to the conjugation of the pi electrons in the furan ring . The furan ring can participate in various reactions, leading to a wide range of furan derivatives with different functional groups .Chemical Reactions Analysis
Furan derivatives can undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo hydration of carbon–carbon double bonds in the side chain and furane ring .Physical And Chemical Properties Analysis
Furan derivatives generally have a faint odor of burning and a bitter taste. They are usually miscible with but unstable in water, and soluble in common organic solvents .Scientific Research Applications
Antibacterial Activity
Furan derivatives have emerged as promising candidates in the fight against microbial resistance. The furan nucleus plays a crucial role in designing novel antibacterial agents. Researchers have synthesized furan-based compounds with remarkable therapeutic efficacy . Specifically, N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylbutanamide may exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Further studies are needed to elucidate its mechanism of action and potential clinical applications.
Mechanism of Action
The mechanism of action of furan derivatives can vary widely depending on their structure and the specific functional groups they contain. Some furan derivatives have been found to exhibit antimicrobial activity , but the specific mechanism of action for “N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylbutanamide” is not known.
Safety and Hazards
The safety and hazards of furan derivatives can vary widely depending on their specific structure and functional groups. Some furan derivatives can cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle these compounds with care, using personal protective equipment and working in a well-ventilated area .
Future Directions
The study of furan derivatives is a vibrant field with many potential applications in pharmaceuticals, sustainable chemistry, and other areas . Future research may focus on developing new synthesis methods, exploring their biological activities, and investigating their potential uses in various industries.
properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-14(13-7-4-3-5-8-13)17(20)18-11-10-15(19)16-9-6-12-21-16/h3-9,12,14-15,19H,2,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQHVKSALWOQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

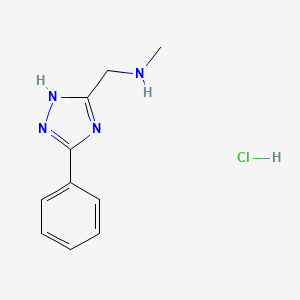

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2735860.png)
![Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2735861.png)
![3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2735862.png)
![2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2735866.png)
![2,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-3-carboxamide](/img/structure/B2735867.png)
![1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2735869.png)
![2-({1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2735870.png)
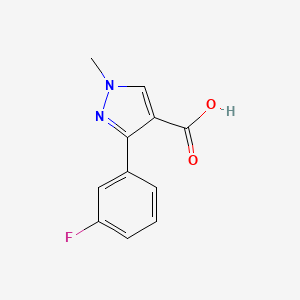
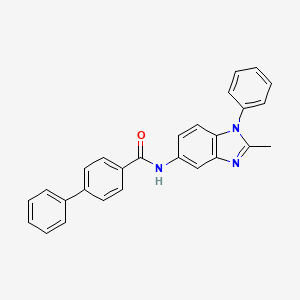
![1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2735876.png)
